(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid
Overview
Description
Mechanism of Action
Target of Action
Z-Glu(OBzl)-OH is a derivative of glutamic acid . Glutamic acid is one of the 20 proteinogenic amino acids and plays a key role in cellular metabolism.
Mode of Action
Glutamic acid is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
Glutamic acid and its derivatives are recognized to be beneficial as ergogenic dietary substances, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Preparation Methods
The preparation of (2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid typically involves a multi-step synthetic process. One common method includes the protection of the carboxyl group of glutamic acid as t-butoxycarbonyl ester (Boc) and the protection of the amino group as Cbz . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps.
Chemical Reactions Analysis
(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the benzyloxy group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glutamic acid and benzyl alcohol.
Scientific Research Applications
(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and as a protecting group for amino acids.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Medicine: It is utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Industry: This compound is employed in the production of various biochemical products and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid is unique due to its dual protection of both the amino and carboxyl groups. Similar compounds include:
Boc-Glu(OBzl)-OH: Protects the carboxyl group as t-butoxycarbonyl ester.
Cbz-Glu(OBzl)-OH: Protects the amino group as benzyloxycarbonyl.
Fmoc-Glu(OBzl)-OH: Uses fluorenylmethyloxycarbonyl as a protecting group
These compounds are used in similar applications but differ in their protecting groups, which can influence the reaction conditions and the ease of deprotection.
Properties
IUPAC Name |
(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVXHQQTRSWGO-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388858 | |
Record name | Z-Glu(OBzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-86-4 | |
Record name | 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5680-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 169178 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-Glu(OBzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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